molecular formula C15H13ClO2S B2634247 1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene CAS No. 16215-13-7

1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene

Cat. No.: B2634247
CAS No.: 16215-13-7
M. Wt: 292.78
InChI Key: KXRCZEHMKMWSAR-QPJJXVBHSA-N
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Description

1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene is an organic compound with the molecular formula C15H13ClS It is a derivative of benzene, featuring a chlorine atom and a sulfonyl group attached to the benzene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-nitrobenzene: Similar structure but with a nitro group instead of a sulfonyl group.

    1-chloro-4-[(2E)-3-phenylprop-2-ene-1-yl]benzene: Similar structure but without the sulfonyl group.

    4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene: Similar structure but without the chlorine atom.

Uniqueness

1-chloro-4-[(2E)-3-phenylprop-2-ene-1-sulfonyl]benzene is unique due to the presence of both a chlorine atom and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-14-8-10-15(11-9-14)19(17,18)12-4-7-13-5-2-1-3-6-13/h1-11H,12H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRCZEHMKMWSAR-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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